molecular formula C12H15F3N2O B3124619 2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene CAS No. 320406-60-8

2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene

Cat. No.: B3124619
CAS No.: 320406-60-8
M. Wt: 260.26 g/mol
InChI Key: AIVUOLKBXGPRCT-UHFFFAOYSA-N
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Description

2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene is a chemical compound with the molecular formula C12H15F3N2O and a molecular weight of 260.26 g/mol. This compound belongs to the class of aminobenzenes and is characterized by the presence of a trifluoromethyl group, an amino group, and a tetrahydropyran-4-yl group attached to a benzene ring.

Preparation Methods

The synthesis of 2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene can be compared with other similar compounds, such as:

    2-Amino-1,4-dihydropyrimidines: These compounds share the amino group and have similar biological activities.

    Hydrazine-coupled pyrazoles: These compounds also exhibit antimicrobial and antimalarial properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-N-(oxan-4-yl)-4-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-2-11(10(16)7-8)17-9-3-5-18-6-4-9/h1-2,7,9,17H,3-6,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVUOLKBXGPRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3-neck flask (200 mL) was charged with 1-(tetrahydropyran-4-yl)amino-2-nitro-4-trifluoromethylbenzene (see Synthesis Example 4-1) (1.00 g, 3.45 mmol) and tetrahydrofuran (17 mL), and this was shaken to give a homogeneous solution. To this was added palladium-carbon (Pd: 10%, 0.09 g), and this was again shaken. Hydrogen was substituted in by successively reducing the pressure and purging with hydrogen gas 3 times, and after vigorous shaking at room temperature under these conditions for 4 h, this was purged with nitrogen, distilled water (40 mL) was added and this was shaken for 10 minutes, then insoluble material was filtered off through a Celite layer (20 mm thickness), and this same layer was further washed with ethyl acetate. The filtrate and wash solutions were combined and the solvent was distilled off under reduced pressure to yield the title compound (0.66 g, 73.6% yield) as a white powder.
Name
1-(tetrahydropyran-4-yl)amino-2-nitro-4-trifluoromethylbenzene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.09 g
Type
catalyst
Reaction Step Three
Yield
73.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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